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Compound of Interest

Compound Name: Dhfr-IN-11

Cat. No.: B12377035

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Dhfr-
IN-11, a potent inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (DHFR). This
document details the compound's key characteristics, outlines relevant experimental
methodologies, and illustrates its mechanism of action within the context of the microbial folate
pathway.

Core Physicochemical Properties

Dhfr-IN-11, a novel thiophenyl-pyrazolyl-thiazole hybrid, exhibits a distinct set of
physicochemical characteristics crucial for its biological activity and pharmacokinetic profile.

Property Value Source

Molecular Formula C18H17N303S2 [1]

Molecular Weight 387.48 g/mol [1]

Melting Point 180-182 °C

Solubility 10 mM in DMSO [1]

LogP (predicted) 4.88

Inhibitory Potency (IC50) 5.70 uM vs. M. tuberculosis 2]
DHFR
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Mechanism of Action: Targeting the Folate Pathway

Dhfr-IN-11 functions as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the
folate biosynthesis pathway of Mycobacterium tuberculosis. DHFR catalyzes the reduction of
dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines,
thymidylate, and certain amino acids. By inhibiting DHFR, Dhfr-IN-11 disrupts the supply of
THF, thereby impeding DNA synthesis and ultimately leading to bacterial cell death.
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Figure 1: Simplified signaling pathway of DHFR inhibition by Dhfr-IN-11.

Experimental Protocols

The determination of the physicochemical properties of Dhfr-IN-11 involves a series of
standardized experimental procedures.

Melting Point Determination

The melting point of an organic solid is determined by packing a small amount of the
compound into a capillary tube and heating it slowly in a calibrated melting point apparatus.
The temperature range from the first sign of melting to the complete liquefaction of the solid is

recorded.
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Figure 2: Workflow for determining the melting point of Dhfr-IN-11.

Solubility Determination

Qualitative solubility is assessed by adding a small, weighed amount of the solute to a fixed
volume of the solvent (e.g., DMSO) at a specific temperature. The mixture is agitated, and the
concentration at which the solute completely dissolves is determined.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in two
immiscible phases, typically octanol and water. The shake-flask method is a common
experimental technique. A known amount of the compound is dissolved in a mixture of pre-
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saturated octanol and water. After thorough mixing and phase separation, the concentration of
the compound in each phase is measured, often by UV-Vis spectroscopy or HPLC. The LogP is
calculated as the logarithm of the ratio of the concentration in the octanolic phase to the
concentration in the aqueous phase.
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Figure 3: Experimental workflow for LogP determination via the shake-flask method.

DHFR Inhibition Assay (IC50 Determination)
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The inhibitory potency of Dhfr-IN-11 against M. tuberculosis DHFR is determined using a
spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which
corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of
DHF to THF. The reaction is carried out in the presence of varying concentrations of the
inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the
enzyme activity by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

o 2. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis,
Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Dhfr-IN-11: A Comprehensive Physicochemical and
Mechanistic Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377035#physicochemical-properties-of-dhfr-in-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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